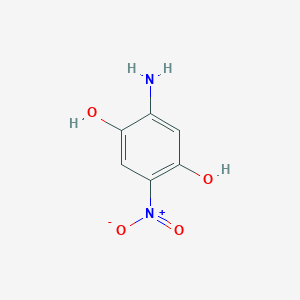

2-Amino-5-nitro-1,4-benzenediol

Description

Properties

IUPAC Name |

2-amino-5-nitrobenzene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c7-3-1-6(10)4(8(11)12)2-5(3)9/h1-2,9-10H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEIGQDDYNSAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)[N+](=O)[O-])O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698470 | |

| Record name | 2-Amino-5-nitrobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859077-07-9 | |

| Record name | 2-Amino-5-nitrobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Nitro 1,4 Benzenediol and Its Advanced Precursors

Classical and Conventional Approaches to the Synthesis of 2-Amino-5-nitro-1,4-benzenediol

Traditional methods for synthesizing this compound often rely on well-established reactions such as nitration, reduction, and nucleophilic substitution. These methods, while effective, sometimes involve harsh reaction conditions and multiple steps.

Multi-step synthesis is a cornerstone of organic chemistry, and the preparation of this compound is no exception. These sequences often involve the initial nitration of a benzene (B151609) derivative followed by the reduction of a nitro group to an amine. libretexts.org

A common strategy begins with the nitration of a suitable precursor, such as a protected benzenediol, to introduce the nitro group at the desired position. This is a critical step, as the directing effects of the substituents on the aromatic ring will determine the regioselectivity of the reaction. For instance, the nitration of hydroquinone (B1673460) or its derivatives can be a key step. Following nitration, a selective reduction of one of the nitro groups is performed to yield the amino group.

Another approach involves the partial reduction of a dinitro compound. For example, 2,4-dinitrophenol (B41442) can be partially reduced to 2-amino-4-nitrophenol. orgsyn.org This method relies on the careful control of reaction conditions to selectively reduce one nitro group while leaving the other intact.

A specific example of a multi-step synthesis involves the following sequence:

Nitration: A substituted benzene is nitrated using a mixture of nitric acid and sulfuric acid. chemicalbook.com

Reduction: The resulting nitro compound is then reduced to form the corresponding amine. organic-chemistry.org

The choice of reducing agent is crucial for the success of these reactions. A variety of reducing agents can be employed, from classical reagents like tin or iron in acidic media to more modern catalytic hydrogenation methods. google.com

A patented process highlights the production of amino-1,3-benzenediols through a three-step process:

Contacting a 1,3-bis(alkylcarbonato)benzene with a nitrating agent. google.com

Hydrolyzing the resulting 1,3-bis(alkylcarbonato)nitrobenzene. google.com

Reducing the nitro-1,3-benzenediol to the desired amino-1,3-benzenediol. google.com

The regioselective functionalization of benzenediol scaffolds is a key challenge in the synthesis of specifically substituted derivatives like this compound. The directing effects of the hydroxyl groups on the benzenediol ring play a crucial role in determining the position of incoming electrophiles.

The synthesis of functionalized 1,5-methanoindeno[1,2-d]azocines has been achieved with good yields and specific configurations through a three-component reaction, demonstrating the precise control that can be exerted in complex syntheses. rsc.org

In the context of this compound, regioselective nitration of a 1,4-benzenediol derivative is a critical step. The hydroxyl groups are activating and ortho-, para-directing. Therefore, direct nitration of hydroquinone (1,4-benzenediol) would likely lead to a mixture of products. To achieve the desired 2,5-substitution pattern, one of the hydroxyl groups might be protected to modulate its directing effect, or a starting material that already contains a directing group at a specific position could be used.

For instance, a process for preparing 2-amino-5-nitrobenzenesulfonic acid involves the sulfonation of p-nitrochlorobenzene, followed by amination. prepchem.com This highlights how existing substituents guide the introduction of new functional groups.

Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce amino and hydroxyl groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. youtube.comlibretexts.org This reaction is fundamental in synthesizing various substituted phenols and anilines. youtube.com

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org For this reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.org

A relevant example is the synthesis of 2-amino-5-nitrophenol (B90527) derivatives from benzoxazole (B165842) precursors. google.com In this process, a benzoxazole derivative undergoes nucleophilic substitution at the 5-position, followed by the ring-opening of the oxazole (B20620) ring to yield the desired 2-amino-5-nitrophenol derivative. google.com This method allows for the introduction of various nucleophiles at the 4-position of the final product. google.com

The synthesis of 2-amino-5-nitrothiobenzamide (B1599155) from 2-amino-5-nitrobenzonitrile (B98050) and hydrogen sulfide (B99878) using an amine catalyst is another illustration of nucleophilic addition to an activated aromatic system. google.com

| Starting Material | Reagents | Product | Reference |

| 2,4-Dinitrophenol | Sodium sulfide, Ammonium (B1175870) chloride, Aqueous ammonia | 2-Amino-4-nitrophenol | orgsyn.org |

| p-Nitrochlorobenzene | Oleum, Ammonia | 2-Amino-5-nitrobenzenesulfonic acid | prepchem.com |

| Benzoxazole derivative | Nucleophile, then hydrolysis | 2-Amino-5-nitrophenol derivative | google.com |

| 2-Aminopyridine | Sulfuric acid, Nitric acid | 2-Amino-5-nitropyridine (B18323) | chemicalbook.com |

Modern and Sustainable Synthetic Routes for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This includes the synthesis of this compound, where modern catalytic and green chemistry approaches are being explored.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and milder reaction conditions. The synthesis of aminonitrobenzenediols can benefit significantly from catalytic methods.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. organic-chemistry.org This process often employs catalysts such as palladium, platinum, or nickel on a solid support. The use of catalysts can allow for selective reductions under controlled conditions. For instance, in a molecule with multiple nitro groups, it is sometimes possible to selectively reduce one group over another by careful choice of catalyst and reaction parameters.

Recent advances in catalysis have led to the development of novel catalytic systems for C-N bond formation, which is relevant for the synthesis of aromatic amines. youtube.com These methods can provide alternatives to traditional nitration and reduction sequences.

The synthesis of β-amino acids has seen significant progress through catalytic asymmetric methods, including transition metal catalysis, organocatalysis, and biocatalysis. rsc.org While not directly applicable to this compound, these advancements highlight the power of catalysis in controlling stereochemistry and regioselectivity in the synthesis of amino compounds.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly being applied to the synthesis of substituted benzenediols.

One of the key principles of green chemistry is the use of environmentally benign solvents. An efficient and green synthesis of 2-substituted 1,4-benzenediols has been developed using a water/ethanol solvent system and potassium carbonate as a base. researchgate.net This method avoids the use of hazardous solvents and strong acids or bases.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can significantly reduce the environmental impact of a chemical process by minimizing solvent usage and waste generation. chemmethod.comresearchgate.net For instance, a green synthesis of benzimidazole (B57391) derivatives has been achieved through a one-pot reaction of o-phenylenediamines and aldehydes in the presence of aqueous boric acid solution at room temperature. chemmethod.com

The nitration of phenol (B47542) has been achieved using greener reagents like calcium nitrate (B79036) and ceric ammonium nitrate, replacing the conventional use of hazardous acids like sulfuric acid and nitric acid. wjpmr.com Such approaches could potentially be adapted for the synthesis of nitro-substituted benzenediols.

| Green Chemistry Approach | Description | Example | Reference |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. | Synthesis of 2-substituted 1,4-benzenediols in water/ethanol. | researchgate.net |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | One-pot synthesis of benzimidazoles. | chemmethod.com |

| Use of Safer Reagents | Replacing toxic and hazardous reagents with safer alternatives. | Nitration of phenol using calcium nitrate instead of nitric/sulfuric acid. | wjpmr.com |

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods, often proceeding under mild conditions with high selectivity and reduced waste. rsc.org While specific literature on the direct electrochemical synthesis of this compound is not extensively documented, the principles of electrosynthesis can be applied to key steps in its formation. Electrochemical methods are particularly adept at oxidation and reduction reactions, which are central to the introduction and transformation of nitro and amino groups on an aromatic ring.

For instance, the reduction of a dinitro precursor or the oxidation of a dihydroxy-aniline derivative could potentially be achieved electrochemically. The advantages of electrosynthesis include precise control of the reaction potential, which can help in selectively targeting a specific functional group for transformation, minimizing the need for protecting groups. rsc.org The use of an electrogenerated base, which is a base produced in situ through an electrochemical reaction, can also facilitate condensation and cyclization reactions that may be relevant in building the substituted benzene ring system. rsc.org

A plausible, though not yet reported, electrochemical route could involve the cathodic reduction of a dinitro-hydroquinone precursor. The selective reduction of one nitro group in the presence of another can be challenging, but electrochemical control offers a promising avenue to achieve such selectivity. The table below outlines potential electrochemical reactions that could be relevant.

| Reaction Type | Potential Application in Synthesis | Key Parameters |

| Cathodic Reduction | Selective reduction of a nitro group to an amino group. | Electrode material, applied potential, solvent, supporting electrolyte. |

| Anodic Oxidation | Hydroxylation of an aminonitrobenzene precursor. | Electrode material, current density, mediator (if any). |

| Electrogenerated Base | Promotion of condensation or cyclization reactions to form a precursor ring system. | Pro-base, solvent, electrode material. |

Further research into the voltammetric behavior of relevant precursors is necessary to develop a viable and efficient electrochemical synthesis of this compound.

Synthesis of Key Intermediates and Advanced Precursors to this compound

The synthesis of this compound relies on the carefully orchestrated introduction and transformation of functional groups on a benzene ring. Key intermediates often include nitrated aminophenols or dihydroxybenzenes.

Strategies for Functional Group Introduction and Transformation

The primary strategies for synthesizing precursors to this compound involve nitration, hydrolysis, and amination reactions. A common precursor is 2-amino-5-nitrophenol, which differs from the target molecule by a single hydroxyl group.

One established method for the synthesis of 2-amino-5-nitrophenol starts from o-aminophenol. researchgate.net This multi-step process involves:

Cyclocondensation: o-Aminophenol is reacted with urea (B33335) to form a benzoxazolone intermediate. researchgate.net

Nitration: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. researchgate.net

Alkaline Hydrolysis: The nitro-substituted benzoxazolone is hydrolyzed under alkaline conditions to yield 2-amino-5-nitrophenol. researchgate.net

A patent describes a process for preparing 2-amino-5-nitrophenol derivatives starting from benzoxazole derivatives, which are subjected to a nucleophilic substitution reaction followed by ring-opening of the oxazole ring. google.com Another approach involves the nitration of 1,3-benzenediol (resorcinol) derivatives. For instance, 1,3-bis(alkylcarbonato)benzene can be nitrated and subsequently hydrolyzed to produce a nitro-1,3-benzenediol. google.com This can then be reduced to the corresponding amino-1,3-benzenediol. google.com

The introduction of the nitro group is a critical step, and its position on the aromatic ring is directed by the existing substituents. The nitro group is known for its electron-withdrawing properties, which can influence the reactivity of the aromatic ring in subsequent reactions. researchgate.netscispace.com The conversion of a nitro group to an amino group is typically achieved through reduction, often using chemical reducing agents, although electrochemical reduction is a potential alternative. google.com

The table below summarizes a synthetic route to a key precursor, 2-amino-5-nitrophenol.

| Step | Starting Material | Reagents | Product | Reported Yield |

| 1 | o-Aminophenol | Urea | 2-Benzoxazolone | Not specified |

| 2 | 2-Benzoxazolone | HNO₃, H₂SO₄ | 6-Nitro-2-benzoxazolone | Not specified |

| 3 | 6-Nitro-2-benzoxazolone | NaOH (aq) | 2-Amino-5-nitrophenol | 80% (overall) researchgate.net |

The subsequent introduction of the second hydroxyl group to form the final 1,4-benzenediol structure would require further synthetic steps, potentially involving electrophilic hydroxylation or a nucleophilic substitution reaction on a suitably activated precursor.

Chemical Reactivity and Transformation of 2 Amino 5 Nitro 1,4 Benzenediol

Reactions Involving the Aromatic Amino Group of 2-Amino-5-nitro-1,4-benzenediol

The amino group in this compound is a primary aromatic amine, making it a versatile handle for a variety of chemical transformations. Its nucleophilic character allows it to readily react with electrophiles.

The nucleophilic nitrogen atom of the amino group can participate in amidation, acylation, and alkylation reactions. These reactions are fundamental in synthetic chemistry for introducing new functional groups or for protecting the amino group during subsequent reactions.

Acylation and Amidation: The amino group can be acylated by reacting with acylating agents like acyl chlorides or anhydrides. For instance, 2-amino-4-chloro-5-nitrophenol, a structurally similar compound, reacts with benzoyl chloride to form the corresponding 2-benzamido derivative in high yield. google.com This transformation is a form of amidation. Enzymatic methods have also been developed for highly selective acylation. The chemoselective monoacetylation of 2-aminophenol (B121084) to N-(2-hydroxyphenyl)acetamide has been achieved using lipase (B570770) catalysts, with vinyl acetate (B1210297) being an effective acyl donor. acs.org Such selectivity is crucial when multiple reactive sites are present, as in this compound.

Alkylation: Selective alkylation of aminophenols can be challenging due to the competing reactivity of the amino and hydroxyl groups. However, methods for selective N-alkylation have been developed. One common strategy involves a one-pot reaction where the aminophenol is first condensed with an aldehyde to form an imine, which is then reduced in situ, for example with sodium borohydride, to yield the N-alkylated product. umich.eduresearchgate.net Another approach for selective mono-O-alkylation uses phase transfer catalysis under solvent-free conditions, which can favor the alkylation of the hydroxyl group while leaving the amino group untouched. tandfonline.com The choice of reagents and reaction conditions is critical to direct the alkylation to the desired site. For example, using sodium hydroxide (B78521) with a phase transfer catalyst and an alkyl chloride can lead to highly selective mono-O-alkylation of p-aminophenol. tandfonline.com

Table 1: Examples of Acylation and Alkylation Reactions on Aminophenol Scaffolds

| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4-chloro-5-nitrophenol | Benzoyl chloride, Triethylamine | N-Acylation | 94% | google.com |

| 2-Aminophenol | Vinyl acetate, Novozym 435 | N-Acylation | 84% (in THF) | acs.org |

| p-Aminophenol | Benzaldehyde (B42025), then NaBH₄ | N-Alkylation | 96.7% | umich.eduresearchgate.net |

| p-Aminophenol | Alkyl halide, K₂CO₃ (after protection) | O-Alkylation | Good to Excellent | umich.eduresearchgate.net |

| p-Aminophenol | Alkyl chloride, NaOH, Aliquat | O-Alkylation | High Selectivity | tandfonline.com |

The primary aromatic amino group of this compound allows it to undergo diazotization, a key reaction for the synthesis of azo dyes. scialert.netresearchgate.net The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C). scialert.netresearchgate.netiiste.org This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺).

The resulting diazonium salt is an electrophile and can subsequently react with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction to form an azo compound (-N=N-). researchgate.net Azo compounds are characterized by their extended conjugation, which causes them to absorb visible light and appear colored. researchgate.net 2-Amino-5-nitrophenol (B90527) is a known intermediate in the manufacturing of several azo dyes, such as CI Solvent Red 8. nih.govwho.int The presence of the nitro group and two hydroxyl groups on the this compound ring would significantly influence the color and properties of the resulting azo dyes.

Table 2: General Conditions for Diazotization of Aromatic Amines

| Amine Substrate | Reagent(s) | Temperature | Key Intermediate | Reference |

|---|---|---|---|---|

| p-Aminophenol | NaNO₂, H₂SO₄, H₂O | 0 °C | Diazonium salt | scialert.netresearchgate.net |

| 4-Bromoaniline | NaNO₂, H₂SO₄, H₂O | 0-5 °C | Diazonium salt | iiste.org |

| 2-Aminophenol-4-sulfonic acid | NaNO₂, HCl | Low (Ice bath) | Diazonium salt | njit.edu |

The amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form an imine (also known as a Schiff base).

This imine formation is often reversible and can be used as a strategy to protect the amino group. For example, aminophenols can be reacted with benzaldehyde to form a phenylmethyleneaminophenol intermediate, effectively protecting the amine functionality while other reactions, such as alkylation of the hydroxyl group, are carried out. umich.eduresearchgate.net The imine can later be hydrolyzed to regenerate the amino group. The reaction of 2-aminobenzohydrazide with various aldehydes and ketones has been shown to produce hydrazones and quinazoline (B50416) derivatives, respectively, illustrating the diverse outcomes possible from such condensation reactions. quizgecko.com

Reactions Involving the Aromatic Nitro Group of this compound

The strongly electron-withdrawing nitro group has a profound impact on the reactivity of the benzene (B151609) ring, primarily through two mechanisms: it can be chemically reduced to other nitrogen-containing functional groups, and it activates the ring for nucleophilic aromatic substitution.

The reduction of aromatic nitro groups is a synthetically important transformation, as it provides a route to anilines. acs.org A wide array of reducing agents can accomplish this conversion. wikipedia.org Common methods include catalytic hydrogenation (e.g., using palladium-on-carbon with H₂) and metal-acid systems like iron in acidic media or tin(II) chloride. wikipedia.org For instance, nitro-1,3-benzenediol can be reduced to the corresponding amino-1,3-benzenediol using stannous chloride in hydrochloric acid. njit.edu

The reduction of the nitro group in this compound would yield 2,5-diamino-1,4-benzenediol, a tri-substituted aniline (B41778) derivative. The presence of other reducible functional groups on the molecule often necessitates the use of chemoselective reducing agents. Sodium sulfide (B99878), for example, is known for the selective reduction of one nitro group in dinitrophenols. wikipedia.org More modern reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] have been developed for the highly chemoselective reduction of nitroarenes in the presence of other sensitive functional groups. jsynthchem.com

Depending on the reaction conditions and the reducing agent used, the reduction can be stopped at intermediate stages. For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding aryl hydroxylamine (B1172632) (R-NHOH). wikipedia.org

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org By withdrawing electron density from the benzene ring, particularly at the ortho and para positions, it makes the ring susceptible to attack by nucleophiles. libretexts.orgyoutube.com For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, usually at a position ortho or para to the nitro group. libretexts.org

The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. Subsequent loss of the leaving group restores the aromaticity and yields the substitution product. libretexts.orgyoutube.com

While this compound itself lacks a typical leaving group for a direct SNAr reaction, its derivatives can be designed to undergo such transformations. A patented process describes a nucleophilic substitution reaction on a benzoxazole (B165842) derivative formed from 2-amino-5-nitrophenol. This strategy allows for the introduction of various nucleophilic groups at the 4-position (para to the nitro group), demonstrating the activating power of the nitro substituent. google.com

Reactions Involving the Hydroxyl Groups of this compound

The two hydroxyl groups of this compound, being in a hydroquinone (B1673460) arrangement, are primary sites for reactions such as etherification, esterification, and oxidation. The electronic environment created by the amino and nitro substituents significantly influences the acidity and nucleophilicity of these hydroxyls.

Etherification: The hydroxyl groups can be converted to ethers via reactions like the Williamson ether synthesis. The electron-withdrawing nitro group increases the acidity of the phenolic protons, facilitating their removal by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide to form an ether. The presence of two hydroxyl groups allows for the potential synthesis of mono- or di-ether products, depending on the stoichiometry of the reagents. For instance, the reaction with methyl iodide in the presence of a base like sodium hydroxide would be expected to yield methoxy (B1213986) derivatives.

Esterification: The hydroxyl groups can also be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base catalyst. For example, reaction with benzoyl chloride could yield mono- or di-benzoate esters. The nucleophilicity of the hydroxyl oxygen is a key factor in this transformation. While the nitro group decreases electron density on the ring, the lone pairs on the hydroxyl oxygen are still available for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent.

General strategies for achieving chemoselective modification of hydroxyl groups in the presence of other nucleophilic groups like amines often require specific reagents or protective group strategies to ensure the desired outcome nih.gov.

The hydroquinone moiety of this compound is susceptible to oxidation, which converts the benzenediol structure into a benzoquinone. This transformation involves the removal of two hydrogen atoms and the formation of two carbonyl groups.

The oxidation of hydroquinone to p-benzoquinone is a standard laboratory procedure, often accomplished with oxidizing agents like sodium dichromate in sulfuric acid orgsyn.org. Similarly, substituted hydroquinones and related compounds can be oxidized to their corresponding quinones reddit.comnih.gov. A protocol for synthesizing amino-1,4-benzoquinones involves the oxidation of 2,5-dimethoxyaniline (B66101) derivatives with reagents such as phenyliodine(III) diacetate (PIDA) in aqueous methanol (B129727) nih.gov. Ortho-quinones are also known to be effective in the oxidation of primary amines nih.gov.

Based on these established methods, it is highly probable that this compound can be oxidized to form 2-amino-5-nitro-1,4-benzoquinone . The reaction would likely proceed under controlled conditions using a suitable oxidizing agent. The presence of the amino and nitro groups on the ring would influence the redox potential of the molecule and the stability of the resulting quinone.

Table 1: Potential Oxidation Reactions

| Starting Material | Product | Potential Oxidizing Agents |

|---|---|---|

| This compound | 2-Amino-5-nitro-1,4-benzoquinone | Sodium dichromate/H₂SO₄, Phenyliodine(III) diacetate (PIDA) |

| Hydroquinone | p-Benzoquinone | Sodium dichromate/H₂SO₄ orgsyn.org |

Cyclization and Condensation Reactions for Formation of Novel Scaffolds with this compound

The multifunctional nature of this compound makes it an attractive building block for the synthesis of complex heterocyclic structures and polymeric materials. The amino group, in conjunction with one of the adjacent hydroxyl groups, forms an o-aminophenol substructure, a classic precursor for various heterocycles.

The o-aminophenol moiety within the molecule is a key reactive site for cyclization and condensation reactions. This structural motif is widely used to construct a variety of heterocyclic rings. For example, 2-amino-5-nitrophenol, a closely related compound, serves as a starting material for the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-ones, which are valuable as anticonvulsant agents sigmaaldrich.com. The synthesis often involves reaction with an α-haloacyl halide or a similar two-carbon unit that condenses with the amino and hydroxyl groups.

Similarly, reactions that form benzoxazoles from o-aminophenols are well-documented google.comchemicalbook.com. These typically involve condensation with carboxylic acids, aldehydes, or their derivatives. It is therefore plausible that this compound could react with appropriate reagents to form a hydroxyl-substituted nitrobenzoxazole.

Furthermore, the amino group can participate in reactions to form other heterocyclic systems. Nitroalkenes, for instance, are versatile precursors for a wide range of O, N, and S-containing heterocycles through reactions like Michael additions and cycloadditions rsc.orgrsc.org. The amino group of our target compound could act as a nucleophile in such reactions. Additionally, multi-component reactions involving aromatic aldehydes and other active methylene (B1212753) compounds are a powerful tool for building complex molecules like pyrans and pyrimidines rsc.orgresearchgate.netorganic-chemistry.org. The synthesis of 1,3,4-oxadiazoles from hydrazides and cyanogen (B1215507) bromide represents another pathway where the amino functionality, after conversion to a hydrazide, could be utilized google.com. The formation of larger rings, such as 1,4-benzodiazepines, has been achieved from precursors like 2-amino-β-nitrostyrenes, highlighting the versatility of the aminonitro-aromatic scaffold in cycloaddition reactions google.commdpi.com.

Given this precedent, this compound is a promising candidate for the synthesis of novel, functionalized heterocyclic scaffolds, including benzoxazines, benzoxazoles, and potentially others through multi-step reaction sequences.

Table 2: Potential Heterocyclic Scaffolds from this compound and Related Precursors

| Precursor Type | Reagent Class | Resulting Heterocycle |

|---|---|---|

| o-Aminophenol | α-Haloacyl Halides | Benzoxazinones sigmaaldrich.com |

| o-Aminophenol | Carboxylic Acids / Aldehydes | Benzoxazoles google.comchemicalbook.com |

| 2-Amino-β-nitrostyrenes | α-Bromohydroxamates | 1,4-Benzodiazepines mdpi.com |

| Hydrazides | Cyanogen Bromide | 1,3,4-Oxadiazoles google.com |

The potential of this compound as a monomer for polymerization lies in its multiple reactive sites. While direct polymerization might lead to complex, cross-linked materials, chemical modification can yield bifunctional monomers suitable for step-growth polymerization.

A key transformation would be the reduction of the nitro group to a second amino group, yielding 2,5-diamino-1,4-benzenediol . This resulting triamine-diol monomer could then participate in several types of polymerization reactions.

Polyamide Formation: The two amino groups of the reduced monomer could react with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) via a polycondensation mechanism. The reaction proceeds by nucleophilic attack of the monomer's amino groups on the carbonyl carbons of the diacid derivative, eliminating a small molecule (like HCl or H₂O) to form amide linkages. This would result in a polyamide polymer with pendant hydroxyl groups, which could be used for further functionalization or to influence properties like solubility and thermal stability. The synthesis of polyamides from aromatic monomers is a well-established route to high-performance materials nih.govrsc.orgnih.gov.

Polyester (B1180765) Formation: The diol functionality of the monomer could be utilized to form polyesters by reacting with a dicarboxylic acid. This esterification polymerization would create a polyester backbone.

Polyimide Formation: Aromatic diamines are fundamental building blocks for polyimides, a class of high-performance polymers known for their exceptional thermal stability core.ac.uk. The reduced monomer, 2,5-diamino-1,4-benzenediol, could react with a tetracarboxylic dianhydride in a two-step process. The first step is a polycondensation reaction to form a high-molecular-weight poly(amic acid). The second step involves thermal or chemical cyclodehydration (imidization) of the poly(amic acid) to form the final, fully aromatic polyimide. The hydroxyl groups on the polymer backbone would be expected to significantly impact the final properties of the material.

The reaction mechanism for these polymerizations is a classic step-growth process, where monomers react to form dimers, then trimers, and so on, until high molecular weight polymer chains are achieved. The structure and properties of the resulting polymer would be highly dependent on the co-monomer chosen and the specific polymerization conditions employed.

Information on structurally related compounds, such as 2-amino-5-nitrophenol, 2-nitrobenzene-1,4-diol, and 2-amino-5-nitrobenzoic acid, exists. chemicalbook.comnih.gov However, the spectroscopic properties (IR, Raman, UV-Vis, Fluorescence, and NMR) are highly specific to the exact molecular structure. The presence and relative positions of the two hydroxyl groups, the amino group, and the nitro group on the benzene ring in this compound would lead to unique spectral signatures that cannot be accurately extrapolated from related but different molecules.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and to ensure scientific accuracy, the generation of the requested article is not feasible at this time due to the absence of the necessary primary data.

Spectroscopic and Advanced Structural Characterization of 2 Amino 5 Nitro 1,4 Benzenediol

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of 2-Amino-5-nitro-1,4-benzenediol.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

No specific 2D NMR studies (such as COSY, HSQC, HMBC, or NOESY/ROESY) for this compound have been found in the reviewed literature. Such studies would be essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms within the molecule. For instance, COSY spectra would confirm the coupling between adjacent aromatic protons, while HMBC would show long-range correlations between protons and carbons, helping to place the amino, nitro, and hydroxyl functional groups on the benzene (B151609) ring. NOESY or ROESY experiments would provide through-space correlations, giving insight into the molecule's three-dimensional conformation.

Dynamic NMR Studies for Exchange Processes

There is no available research on the dynamic NMR (DNMR) properties of this compound. DNMR studies are crucial for understanding fluxional processes, such as the rate of proton exchange involving the hydroxyl and amino groups, or hindered rotation around the C-N or C-O bonds. Such analyses would provide valuable information on the molecule's conformational dynamics and the energy barriers associated with these processes.

Mass Spectrometry for Mechanistic Pathway Analysis and Structural Confirmation

While mass spectrometry is a standard technique for molecular weight confirmation, detailed studies on the specific fragmentation pathways of this compound are not published.

Fragmentation Pattern Analysis and Ion Chemistry

A detailed analysis of the fragmentation pattern and ion chemistry of this compound under various ionization conditions (e.g., Electron Ionization or Electrospray Ionization) is not available. This information would be critical for structural confirmation, allowing researchers to identify characteristic neutral losses (e.g., loss of NO₂, H₂O) and fragment ions that are diagnostic for this specific structure. Although mass spectra for related compounds like 2-Amino-5-nitrophenol (B90527) exist, this data cannot be directly extrapolated to this compound.

Reaction Monitoring and Intermediate Detection via Mass Spectrometry

No studies have been published that utilize mass spectrometry to monitor reactions involving the synthesis or degradation of this compound in real-time. This application of mass spectrometry is powerful for understanding reaction kinetics and identifying transient intermediates, but its application to this specific compound has not been documented.

X-ray Crystallographic Analysis of this compound and Its Cocrystals/Derivatives

A search of crystallographic databases reveals no deposited crystal structures for this compound or any of its cocrystals or simple derivatives.

Crystal Packing, Intermolecular Interactions, and Polymorphism

Without X-ray crystallographic data, it is impossible to discuss the crystal packing, intermolecular interactions (such as hydrogen bonding between the amino, nitro, and hydroxyl groups), or potential polymorphism of this compound. Such an analysis would provide fundamental insights into its solid-state structure and properties. While crystal structures for related molecules like 2-amino-5-nitroanilinium salts are known researchgate.net, this information is not directly applicable.

Lack of Available Data for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available information regarding the spectroscopic and advanced structural characterization, specifically concerning the absolute configuration determination, of the chemical compound this compound.

Extensive queries for this specific compound did not yield any relevant research findings, spectroscopic data, or detailed studies that would allow for the generation of an accurate and informative article on its absolute configuration. The search results consistently redirected to a similarly named but structurally different compound, 2-Amino-5-nitrophenol, which does not fall within the scope of the requested subject.

Therefore, the section on the "Absolute Configuration Determination" of this compound cannot be provided at this time due to the absence of published scientific research on this topic. Further investigation into the synthesis and basic characterization of this compound would be required before any advanced structural analysis, such as determining its absolute configuration, could be undertaken and reported.

Computational and Theoretical Studies on 2 Amino 5 Nitro 1,4 Benzenediol

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific peer-reviewed articles or database entries detailing quantum chemical calculations for 2-Amino-5-nitro-1,4-benzenediol were found. Therefore, data on its electronic structure and energetics from computational studies are not available.

Density Functional Theory (DFT) Studies for Ground State Properties

There are no available DFT studies that have calculated the ground state properties, such as optimized geometry, vibrational frequencies, or thermodynamic parameters, specifically for this compound. DFT methods like B3LYP are commonly used for such calculations on similar molecules, but the results for the target compound have not been published. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

High-accuracy predictions using ab initio methods (which are computationally more intensive than DFT) for this compound are not present in the current body of scientific literature.

Molecular Electrostatic Potential and Frontier Molecular Orbitals

While Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity, specific calculations and visualizations of the molecular electrostatic potential and FMOs for this compound are not available. rsc.orgwikipedia.org General theory suggests the electron-donating amino group and electron-withdrawing nitro group would significantly influence the shapes and energies of these orbitals. rsc.orgresearchgate.net

Molecular Dynamics Simulations and Conformation Analysis

No studies using molecular dynamics (MD) simulations to analyze the conformational landscape or solvation of this compound could be located.

Conformational Landscape and Energetic Stabilities

A conformational analysis, which would identify the most stable three-dimensional shapes of the molecule and the energy barriers between them, has not been published for this compound. Such studies are essential for understanding how the molecule might interact with other molecules or biological targets. nih.gov

Solvent Effects and Solvation Dynamics

The influence of different solvents on the structure, stability, and dynamics of this compound has not been investigated via molecular dynamics simulations in any available research. The polarity of a solvent can play a critical role in the behavior of polar molecules, but specific data for this compound is absent. nih.gov

Reaction Mechanism Elucidation via Computational Methods

The study of reaction mechanisms through computational methods offers deep insights into the transformation of molecules. For this compound, these methods can map out potential chemical reactions, identifying the intermediate steps and energy barriers involved.

Transition State Analysis and Reaction Pathways

Transition state theory is a cornerstone of computational reaction chemistry. A transition state represents the highest energy point along a reaction coordinate, a first-order saddle point on the potential energy surface. researchgate.net Locating these states is crucial for understanding reaction kinetics. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to model these complex processes. mdpi.comnih.gov

For transformations involving substituted phenols and anilines, computational analysis can reveal detailed reaction pathways. For instance, studies on related aminophenol compounds have utilized Quantum Mechanics/Molecular Mechanics (QM/MM) calculations to elucidate enzymatic reaction mechanisms, such as ring cleavage by dioxygenases. researchgate.net These studies underscore the importance of the substrate's binding mode to a metal center in activating the reaction. Similarly, computational investigations into the reactivity of aminophenols in the presence of catalysts like iron have shown that factors such as pH can influence reaction pathways, favoring processes like dimerization or hydrolysis. nih.gov

While specific transition state analyses for this compound are not extensively documented, the established methodologies for similar compounds provide a framework for how such studies would be conducted. This would involve mapping the potential energy surface for reactions such as oxidation, nitration, or polymerization.

Kinetic and Thermodynamic Parameters of Transformations

Once transition states and reaction pathways are identified, key kinetic and thermodynamic parameters can be calculated. These include activation energies (ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG). These values determine the feasibility and rate of a chemical transformation.

Computational software can calculate these parameters, often providing results in units of kcal/mol or kJ/mol. For example, a study on the synthesis of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene, a compound with a similar substituted benzene (B151609) core, involved calculating heats of formation and detonation properties using programs like Gaussian and EXPLO5. nih.gov Such calculations are vital for assessing the energetic properties and stability of molecules.

The following table illustrates the type of thermodynamic data that can be generated through computational analysis for a hypothetical reaction step, based on general computational chemistry practices. stackexchange.com

Table 1: Hypothetical Thermodynamic Data for a Transformation of this compound

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔH | -25.5 | Change in enthalpy, indicating an exothermic reaction. |

| ΔG | -18.2 | Change in Gibbs free energy, indicating a spontaneous reaction. |

| ΔG‡ | +15.8 | Activation energy, the barrier to be overcome for the reaction to proceed. |

Prediction and Interpretation of Spectroscopic Parameters

Computational spectroscopy is a field dedicated to the prediction of spectra from first principles, which can then be used to interpret experimental data. stackexchange.com

Theoretical Vibrational Spectra and Normal Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. nih.gov The results are often presented as a list of frequencies (in cm⁻¹) and their corresponding intensities. Each frequency corresponds to a specific normal mode of vibration, which describes the collective motion of atoms. nih.gov

For substituted benzenes, characteristic vibrational frequencies are associated with specific functional groups. For instance:

N-H stretching vibrations in amino groups are typically found in the 3300-3500 cm⁻¹ region. nih.gov

NO₂ stretching vibrations (asymmetric and symmetric) in nitro groups are observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-C ring vibrations for the benzene core generally appear in the 1400-1600 cm⁻¹ range. nih.gov

A theoretical study on 2-amino-5-nitropyridine (B18323), a structurally related molecule, utilized DFT (B3LYP/6-311++G(d,p)) to simulate its vibrational spectrum and assign the vibrational modes. researchgate.net A similar approach for this compound would provide a detailed map of its vibrational landscape.

Table 2: Representative Theoretical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric Stretch | 3420 |

| Amino (-NH₂) | Asymmetric Stretch | 3510 |

| Nitro (-NO₂) | Symmetric Stretch | 1355 |

| Nitro (-NO₂) | Asymmetric Stretch | 1540 |

| Hydroxyl (-OH) | O-H Stretch | 3650 |

| Benzene Ring | C-C Stretch | 1590 |

Note: These are representative values based on typical ranges for these functional groups and are not from a specific calculation on this compound.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method used with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net

The chemical environment of each nucleus determines its chemical shift (δ), measured in parts per million (ppm). For aromatic compounds, substituent effects are critical. Electron-withdrawing groups, like the nitro group, tend to deshield nearby protons and carbons, shifting their signals to higher ppm values. stackexchange.com Conversely, electron-donating groups like the amino and hydroxyl groups cause shielding, moving signals to lower ppm values.

A theoretical study on 2-amino-5-nitropyridine calculated its ¹H and ¹³C NMR chemical shifts, providing a basis for comparison with experimental data. researchgate.net For this compound, a similar computational analysis would predict the chemical shifts for the non-equivalent aromatic protons and carbons, aiding in the interpretation of experimental spectra.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹³C NMR | |

| C1 (-OH) | 148.5 |

| C2 (-NH₂) | 135.2 |

| C3 (-H) | 115.8 |

| C4 (-OH) | 145.0 |

| C5 (-NO₂) | 142.1 |

| C6 (-H) | 119.3 |

| ¹H NMR | |

| H on C3 | 7.15 |

| H on C6 | 7.85 |

| H on -NH₂ | 4.50 |

| H on -OH | 5.30, 5.50 |

Note: These values are hypothetical predictions based on substituent effects in related molecules like nitrobenzenes and aminophenols and are not derived from a specific published study on this compound.

Derivatives and Analogs of 2 Amino 5 Nitro 1,4 Benzenediol: Synthesis and Research

Synthesis of Substituted 2-Amino-5-nitro-1,4-benzenediol Derivatives

The synthesis of substituted this compound derivatives is a key area of research, enabling the creation of new compounds with specific functionalities. These synthetic strategies often involve targeted modifications at different positions of the parent molecule.

Modifications at the Amino Group

The amino group of this compound is a primary site for chemical modification. Standard organic reactions can be employed to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule. For instance, acylation reactions can be used to introduce acyl groups, while alkylation can attach alkyl chains of varying lengths. These modifications can influence the compound's solubility, reactivity, and potential for further functionalization.

One common approach involves the reaction of the amino group with electrophiles to form amides, sulfonamides, or other nitrogen-containing functional groups. Such derivatization can be crucial for modulating the biological activity or material properties of the resulting compounds. For example, in related aminophenol structures, modification of the amino group has been shown to be a viable route for creating new antibacterial agents.

Modifications at the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the chemical behavior of the benzene (B151609) ring. Its modification, primarily through reduction, is a common and important transformation. The six-electron reduction of a nitro group can proceed sequentially to form nitroso, N-hydroxylamino, and finally, amino functionalities. nih.gov This process can be catalyzed by various enzymes known as nitroreductases. nih.gov

Modifications at the Hydroxyl Groups and Aromatic Ring

The hydroxyl groups on the benzene ring of this compound offer additional sites for modification. Etherification reactions, for example, can be used to introduce alkyl or aryl groups, thereby altering the compound's polarity and hydrogen-bonding capabilities. The Williamson ether synthesis is a common method employed for this purpose, often using an alkylating agent in the presence of a base. nih.gov

Furthermore, the aromatic ring itself can be subjected to various substitution reactions. Nucleophilic aromatic substitution can be employed to introduce different functional groups onto the ring, although the existing substituents will direct the position of the incoming group. For instance, a process has been developed for preparing 2-amino-5-nitrophenol (B90527) derivatives by subjecting a benzoxazole (B165842) derivative to nucleophilic substitution at the 5-position, followed by ring-opening of the oxazole (B20620) ring. google.com This allows for the introduction of various nucleophilic groups at the 4-position of the resulting 2-amino-5-nitrophenol derivative. google.com

Structure-Reactivity Relationships in this compound Analogs

The relationship between the chemical structure of this compound analogs and their reactivity is a critical area of study. The nature and position of substituents on the aromatic ring profoundly influence the electronic distribution and steric environment of the molecule, thereby dictating its chemical behavior.

The presence of the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups creates a complex electronic landscape on the aromatic ring. This interplay of electronic effects governs the reactivity of the molecule in various chemical reactions. For example, the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at positions ortho and para to it. Conversely, the amino and hydroxyl groups activate the ring towards electrophilic substitution.

The spatial arrangement of functional groups also plays a significant role. For example, the intramolecular transfer of hydroxyl groups has been observed in the bacterial conversion of hydroxylamino aromatic compounds, suggesting a specific three-dimensional interaction between the substrate and the enzyme's active site. nih.gov

Advanced Functional Materials Derived from this compound

The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of advanced functional materials. The presence of multiple reactive sites allows for their incorporation into larger molecular architectures, such as polymers.

Polymer Precursors and Monomers

This compound and its derivatives can serve as monomers for the synthesis of various polymers. The amino and hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form polyesters, polyamides, or polyurethanes. The nitro group can also be utilized, for example, by being reduced to an amino group, which can then undergo further polymerization.

The resulting polymers can possess unique properties due to the incorporation of the functional groups from the monomer. For instance, the presence of nitro groups could enhance the thermal stability or electron-accepting properties of the polymer. The ability to modify the monomer before polymerization allows for the creation of polymers with tailored functionalities.

The broader field of polymer chemistry has seen the use of similar functionalized aromatic compounds as building blocks. For example, poly(amino acids) are biodegradable polymers with significant potential as biomaterials. whiterose.ac.uk While their synthesis often involves the use of N-carboxyanhydrides (NCAs), alternative, safer synthetic routes using 2,5-diketopiperazines as cyclic monomers are being explored. whiterose.ac.uk This highlights the ongoing effort to develop novel monomers and polymerization methods for creating advanced functional polymers.

Pigments and Dyes Chemistry (focus on synthesis and optical properties)

Derivatives of 2-amino-5-nitrophenol, a tautomer of this compound, are significant intermediates in the creation of various dyes, particularly azo dyes. The synthesis of these dyes typically involves a two-step diazotization-coupling reaction. nih.govunb.ca The primary aromatic amine group on the 2-amino-5-nitrophenol molecule is the starting point for this process.

The general synthesis route begins with the diazotization of the primary aromatic amine. nih.gov This involves treating the 2-amino-5-nitrophenol with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to form a diazonium salt. unb.canih.gov These diazonium salts are often unstable and are used immediately in the subsequent step. nih.gov

The second step is the azo coupling, where the freshly prepared diazonium salt is reacted with a coupling component. This component is typically an electron-rich nucleophile, such as another aromatic amine or a phenol (B47542). nih.gov The choice of the coupling component is crucial as it significantly influences the color and properties of the final dye. For instance, coupling with various substituted anilines or naphthol derivatives leads to a wide range of colors. scienceworldjournal.orgscialert.net

A specific example is the synthesis of (Z)-2-((3-Butyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)amino)-5-nitrophenol. acs.org This compound is formed through the reaction of a 2-mercaptobenzoxazole (B50546) derivative with n-butylamine and cyclohexanone, which generates a 2-iminothiazoline product. acs.org The resulting derivative of 2-amino-5-nitrophenol is an orange oil. acs.org

The optical properties of these dyes are determined by their molecular structure, particularly the extended π-conjugated system formed by the azo linkage between aromatic rings. The presence of electron-donating (like -OH, -NH2) and electron-withdrawing (like -NO2) groups on the aromatic rings significantly affects the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. scienceworldjournal.org For example, a series of monoazo disperse dyes synthesized from 2-methoxy-5-nitroaniline, a structurally similar compound, exhibited colors ranging from yellow (λmax 436 nm) to orange (λmax 520 nm) in ethanol. scialert.net The nitro group, being a strong electron-withdrawing group, often contributes to a bathochromic (red) shift in the absorption spectrum. scienceworldjournal.org

In a related synthesis, 2-(2-amino-5-nitro-phenylazo)-phenol was prepared by coupling the diazonium salt of 2-aminophenol (B121084) with 4-nitroaniline. uobaghdad.edu.iq The structure of this azo ligand was confirmed using various spectral methods, including ¹H and ¹³C NMR, infrared, and UV-vis spectroscopy. uobaghdad.edu.iq Such detailed spectral analysis is fundamental to characterizing these dye molecules and understanding their electronic and structural properties.

Table 1: Spectral Data for (Z)-2-((3-Butyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)amino)-5-nitrophenol

| Analysis Type | Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.80 (d, J = 3.0 Hz, 1H), 7.75 (dd, J = 8.5, 3.0 Hz, 1H), 7.28 (d, J = 8.5 Hz, 1H), 4.06 (t, J = 7.5 Hz, 2H), 2.53–2.48 (m, 4H), 1.94–1.85 (m, 4H), 1.78–1.72 (m, 2H), 1.45 (sex, J = 7.5 Hz, 2H), 0.98 (t, J = 7.5 Hz, 3H) |

| ¹³C{¹H} NMR (125 MHz, CDCl₃) | δ 150.8, 143.8, 133.5, 127.2, 123.2, 116.1, 110.0, 45.6, 30.4, 23.2, 22.5, 21.8, 20.1, 13.8 |

| HRMS (ESI/QTOF) m/z | [M + H]⁺ calcd for C₁₇H₂₂N₃O₃S, 348.1375; found, 348.1379 |

Data sourced from The Journal of Organic Chemistry. acs.org

Chemical Sensing Materials and Probes (focus on design principles and detection mechanisms)

While this compound itself is not extensively documented as a primary component in chemical sensing probes, its structural motifs, namely the aminophenol core, are utilized in the design of various sensors. The fundamental design principle involves using molecules with specific recognition capabilities for a target analyte, which upon binding, produce a measurable signal.

One major application of aminophenol derivatives is in the fabrication of electrochemical sensors. nih.govrsc.org The design of these sensors often involves modifying an electrode surface with a material that can selectively interact with the target analyte. For instance, nanoparticles can be deposited on a glassy carbon electrode (GCE) to create a sensor for 4-aminophenol (B1666318) (p-aminophenol). rsc.org The detection mechanism is based on the electrochemical oxidation of the aminophenol at the modified electrode surface. The resulting oxidation peak current, measured by techniques like cyclic voltammetry or differential pulse voltammetry, is proportional to the concentration of the analyte. rsc.org A sensor developed using Ag₂O₃·SnO₂·Cr₂O₃ nanoparticles demonstrated a linear response to 4-aminophenol over a wide concentration range and a low detection limit. rsc.org

Another design principle involves the use of aminophenol derivatives as molecular recognition layers in field-effect transistors (FETs). acs.org In this approach, the sensing area of the FET is chemically functionalized with a receptor molecule, such as an aminophenol derivative. When the target analyte binds to this receptor layer, it causes a change in the local electric field at the transistor's surface, which in turn modulates the current flowing through the device. This change in current serves as the detection signal. This method allows for real-time, label-free detection of analytes in very small sample volumes. acs.org

The design of fluorescent probes is another area where related structures are employed. Probes can be designed based on the interaction between a fluorophore and the analyte. For example, Schiff bases derived from 4-aminophenol have been studied for their interaction with DNA. mdpi.com The binding event can lead to changes in the UV-Vis absorption spectrum, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), and shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shifts). mdpi.com These spectral changes can be used to detect and quantify the interaction. Although not a direct application for sensing small molecules in a sample, it demonstrates the principle of using the structural and electronic properties of aminophenol derivatives to probe biological interactions.

Analytical Methodologies for Detection and Quantification of 2 Amino 5 Nitro 1,4 Benzenediol

Chromatographic Techniques for 2-Amino-5-nitro-1,4-benzenediol

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a polar and reactive compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and thermal sensitivity. A reversed-phase HPLC method would be the most common approach, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

Method development would involve the systematic optimization of several key parameters to achieve adequate separation and peak shape. This includes selecting an appropriate column, optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol), adjusting the pH of the mobile phase to control the ionization state of the phenolic and amino groups, and setting the column temperature. A photodiode array (PDA) detector would be ideal for monitoring the elution, as it can provide spectral information to confirm the peak identity and purity.

Method validation would be performed according to established guidelines to ensure the method is reliable for its intended purpose. nih.govresearchgate.netmdpi.com Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) close to 1.0 indicates good linearity. pom.go.id

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Interactive Table: Typical HPLC Method Validation Parameters for an Aminonitrophenol Compound

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound pom.go.id |

| Linearity (r²) | ≥ 0.999 | 1.0 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.06 - 101.05% |

| Precision (%RSD) | ≤ 2.0% | 0.59 - 1.92% |

| LOD | Signal-to-Noise Ratio > 3 | - |

| LOQ | Signal-to-Noise Ratio > 10 | 0.07% |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of this compound is challenging due to its low volatility and the presence of polar functional groups (-OH, -NH2) that can lead to poor peak shape and thermal degradation in the hot injector. mdpi.commdpi.com Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability. nih.govmdpi-res.com

Common derivatization strategies for compounds with active hydrogens, such as this compound, include:

Silylation: This is a widely used technique where the active hydrogens of the hydroxyl and amino groups are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivative is significantly more volatile and less polar. mdpi.com

Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form ester and amide derivatives. These derivatives are often more stable and exhibit good chromatographic behavior. mdpi.com

Alkylation: This method can be used to derivatize phenolic hydroxyl groups.

A two-step derivatization, involving acetylation followed by trifluoroacetylation, has been shown to be effective for the GC analysis of other aminophenols. nih.gov After derivatization, the sample is injected into a GC system, typically equipped with a nonpolar capillary column (e.g., 5% phenyl-polysiloxane) and a sensitive detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.

Electrochemical Methods for this compound Detection

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds like this compound. nih.gov The presence of both reducible (nitro group) and oxidizable (aminophenol) moieties makes this compound an excellent candidate for electrochemical analysis. semanticscholar.org

Voltammetry measures the current response as a function of an applied potential. For this compound, the analysis can be based on either the reduction of the nitro group or the oxidation of the aminophenol structure.

Reductive Analysis: The nitro group (-NO2) is electrochemically reducible in a well-defined, multi-step process. In aqueous media, this typically involves the formation of a nitroso and then a hydroxylamine (B1172632) intermediate, which can be further reduced to an amine. This reduction process gives a distinct voltammetric peak, the height of which is proportional to the concentration of the compound. Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often employed to enhance sensitivity and lower the detection limits compared to classical linear sweep or cyclic voltammetry (CV).

Oxidative Analysis: The aminophenol part of the molecule is susceptible to oxidation. The hydroxyl and amino groups on the aromatic ring facilitate the removal of electrons, leading to the formation of a quinone-imine type structure. This oxidation also produces a well-defined voltammetric peak that can be used for quantification.

The choice between reductive and oxidative analysis would depend on the sample matrix and potential interferences. The pH of the supporting electrolyte is a critical parameter, as both the reduction of the nitro group and the oxidation of the aminophenol are proton-dependent processes.

Amperometry involves holding the electrode at a constant potential (chosen from voltammetric data to be in the mass-transport limited region of the redox reaction) and measuring the resulting current as a function of time or analyte concentration. An amperometric sensor for this compound could be developed by modifying an electrode surface with materials that catalyze the redox reaction, thereby enhancing sensitivity and selectivity. mdpi.com For instance, chemically modified electrodes could be designed to facilitate either the reduction of the nitro group or the oxidation of the aminophenol moiety at a lower potential, reducing interference from other species in the sample.

Conductometric sensing is based on measuring the change in electrical conductivity of a solution or a sensing material upon interaction with the analyte. While less common for specific quantification of organic molecules in solution compared to voltammetry or amperometry, conductometric sensors could potentially be developed. This might involve a material whose conductivity is specifically altered by the adsorption or reaction with this compound.

Spectrophotometric and Fluorometric Methods for this compound

Spectroscopic methods are widely used for quantitative analysis due to their simplicity, speed, and availability in most laboratories.

Spectrophotometry , specifically UV-Visible spectrophotometry, is a viable method for quantifying this compound. The molecule contains a chromophore (the nitro-substituted benzene (B151609) ring) that absorbs light in the UV-Vis region. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters. The pH of the solution will significantly influence the UV-Vis spectrum, as deprotonation of the phenolic hydroxyl groups causes a bathochromic (red) shift in the λmax. This property can be exploited to enhance sensitivity and potentially reduce interferences by performing measurements at a specific pH where the absorbance is maximal.

Fluorometry measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. While not all aromatic compounds are naturally fluorescent, the aminophenol structure suggests that this compound may possess some native fluorescence. Alternatively, a derivatization reaction could be employed to convert the molecule into a highly fluorescent product. nih.govsemanticscholar.orgsemanticscholar.org For example, reagents that react specifically with the amino group could be used to introduce a fluorophore into the molecule, thereby enabling highly sensitive and selective detection.

Interactive Table: Comparison of Analytical Methodologies

| Technique | Principle | Advantages | Common Challenges |

| HPLC | Differential partitioning between mobile and stationary phases | High resolution, versatility, well-established | Requires solvent consumption, can be time-consuming |

| GC | Partitioning between gas mobile phase and liquid/solid stationary phase | High efficiency, excellent for volatile compounds | Requires derivatization for polar analytes, thermal degradation risk |

| Voltammetry | Current measurement as a function of applied potential | High sensitivity, low cost, potential for miniaturization | Susceptible to matrix interferences, electrode fouling |

| Spectrophotometry | Measurement of light absorption | Simple, rapid, cost-effective | Lower selectivity, potential for spectral overlap |

| Fluorometry | Measurement of light emission | Very high sensitivity, high selectivity | Not all compounds are fluorescent, potential for quenching effects |

UV-Vis Spectrophotometric Quantification in Solution

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds due to the presence of chromophores that absorb light in the ultraviolet and visible regions. For nitroaromatic compounds, the position and intensity of the absorption maxima (λmax) are influenced by the molecular structure, solvent, and pH of the solution.

A general approach for developing a UV-Vis spectrophotometric method for this compound would involve:

Determination of λmax: Recording the UV-Vis spectrum of a standard solution of the compound in a suitable solvent (e.g., methanol (B129727), water) to identify the wavelength of maximum absorbance.

Calibration Curve: Preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

Validation: Validating the method in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative UV-Vis Spectrophotometric Data for Related Phenolic Compounds

| Compound | λmax (nm) | Solvent/Conditions |

| Phenol (B47542) | 275 | Not specified docbrown.info |

| 3-Nitrophenol (B1666305) | 275, 340 | Not specified docbrown.info |

| 4-Nitrophenol | 317 | Neutral solution researchgate.net |

| 4-Nitrophenolate ion | 400 | Basic solution researchgate.net |

| 4-Aminophenol (B1666318) | 300 | After reduction of 4-nitrophenol researchgate.net |

Fluorometric Detection Strategies

Fluorescence spectroscopy is a highly sensitive technique for the detection of certain molecules. Many nitroaromatic compounds are known to quench the fluorescence of other fluorophores, a phenomenon that can be exploited for their detection. The electron-deficient nature of the nitro group facilitates an electron transfer process from the excited state of the fluorophore, leading to a decrease in fluorescence intensity.

Specific fluorometric detection strategies for this compound have not been detailed in the literature. However, general strategies for detecting nitroaromatic compounds often involve:

Quenching of Fluorophores: Using fluorescent probes whose emission is quenched in the presence of nitroaromatics. The degree of quenching can be correlated to the concentration of the analyte. For example, various electron-rich organic molecules and nanomaterials have been developed as fluorescent sensors for picric acid (2,4,6-trinitrophenol) and other nitroaromatics. nih.govnih.gov

Derivatization: Chemically modifying the target analyte to produce a fluorescent derivative. This approach can enhance both sensitivity and selectivity.

The development of a fluorometric method for this compound would require identifying a suitable fluorophore that interacts with it or a derivatization agent that reacts specifically with it to yield a fluorescent product. The Stern-Volmer equation is often used to describe the quenching process and can be used to determine the quenching constant, which is a measure of the efficiency of quenching. For instance, the Stern-Volmer quenching constant (Ksv) for 2,4,6-trinitrophenol with a specific copper nanocluster probe was determined to be 1.03 × 10⁷ dm³ mol⁻¹. nih.govacs.org

Advanced Hyphenated Techniques for this compound

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govsaspublishers.comijpsjournal.com These techniques provide both qualitative and quantitative information about the components of a sample.

LC-MS and GC-MS Methodologies for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique suitable for the analysis of polar, non-volatile compounds like this compound. The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

A typical LC-MS method for a related compound, 2-amino-4-chlorophenol, involved solid-phase extraction followed by HPLC coupled to tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). ulisboa.pt For the separation of aminophenol isomers, a mixed-mode stationary phase (SCX/C18) with a mobile phase of aqueous phosphate buffer and methanol has been used. nih.gov

Table 2: Example LC Conditions for Analysis of Related Phenolic Compounds

| Parameter | Condition | Reference |

| Column | Hypersil Duet C18/SCX (250x4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Aqueous phosphate buffer (pH 4.85):Methanol (85:15, v/v) | nih.govresearchgate.net |

| Flow Rate | 1 mL/min | nih.govresearchgate.net |

| Detection | 285 nm | nih.govresearchgate.net |

| Injection Volume | 10 µL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is necessary prior to GC-MS analysis. sigmaaldrich.comthermofisher.comresearchgate.net Derivatization converts the polar functional groups (-OH, -NH2) into less polar, more volatile derivatives. Common derivatization techniques include silylation and acylation. sigmaaldrich.comthermofisher.comresearchgate.netnih.govnih.gov